molecular formula C13H13ClNO4P B14509857 1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid CAS No. 62729-81-1

1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid

Cat. No.: B14509857
CAS No.: 62729-81-1
M. Wt: 313.67 g/mol
InChI Key: LQKUQSMPWPEDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound consists of a 4-chlorophenyl group attached to a phenylmethanimine moiety, combined with phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-phenylmethanimine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then combined with phosphoric acid to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-phenylmethanimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

62729-81-1

Molecular Formula

C13H13ClNO4P

Molecular Weight

313.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid

InChI

InChI=1S/C13H10ClN.H3O4P/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;1-5(2,3)4/h1-10H;(H3,1,2,3,4)

InChI Key

LQKUQSMPWPEDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.